N-cyclopropyl-2-[1-[(E)-3-(furan-2-yl)prop-2-enyl]piperidin-4-yl]oxy-4-methoxybenzamide
Overview
Description
N-cyclopropyl-2-[1-[(E)-3-(furan-2-yl)prop-2-enyl]piperidin-4-yl]oxy-4-methoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a cyclopropyl group, a furan ring, and a piperidine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[1-[(E)-3-(furan-2-yl)prop-2-enyl]piperidin-4-yl]oxy-4-methoxybenzamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the furan moiety, and the attachment of the cyclopropyl group. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Furan Moiety: This step often involves the use of furan-2-carbaldehyde or similar reagents.
Attachment of the Cyclopropyl Group: This can be done using cyclopropyl bromide or similar reagents under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis, ensuring high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-[1-[(E)-3-(furan-2-yl)prop-2-enyl]piperidin-4-yl]oxy-4-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzamide moiety may produce amines.
Scientific Research Applications
N-cyclopropyl-2-[1-[(E)-3-(furan-2-yl)prop-2-enyl]piperidin-4-yl]oxy-4-methoxybenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[1-[(E)-3-(furan-2-yl)prop-2-enyl]piperidin-4-yl]oxy-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2-[1-[(E)-3-(furan-2-yl)prop-2-enyl]piperidin-4-yl]oxy-4-methoxybenzamide: shares similarities with other compounds that feature cyclopropyl, furan, and piperidine moieties.
This compound: is unique due to its specific combination of functional groups and structural features.
Uniqueness
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its potential applications in various fields of research. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for scientific studies.
Properties
IUPAC Name |
N-cyclopropyl-2-[1-[(E)-3-(furan-2-yl)prop-2-enyl]piperidin-4-yl]oxy-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-27-20-8-9-21(23(26)24-17-6-7-17)22(16-20)29-19-10-13-25(14-11-19)12-2-4-18-5-3-15-28-18/h2-5,8-9,15-17,19H,6-7,10-14H2,1H3,(H,24,26)/b4-2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCINSZNSYWGRCR-DUXPYHPUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2CC2)OC3CCN(CC3)CC=CC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)NC2CC2)OC3CCN(CC3)C/C=C/C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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